

# Spectroscopic analysis for structural confirmation of 2-aminothiazole isomers

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## Compound of Interest

Compound Name: *2-(2-Aminoethyl)thiazole*

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## A Comparative Guide to the Spectroscopic Analysis of 2-Aminothiazole Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data for the structural confirmation of 2-aminothiazole and its isomers. Due to the limited availability of direct experimental data for 4-aminothiazole and 5-aminothiazole, this guide will utilize data for their methylated derivatives, 2-amino-4-methylthiazole and 2-amino-5-methylthiazole, as representative examples for comparison. This approach allows for a meaningful analysis of the influence of substituent position on the spectroscopic properties of the aminothiazole ring.

## Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 2-aminothiazole, 2-amino-4-methylthiazole, and 2-amino-5-methylthiazole, providing a basis for their structural differentiation.

Table 1:  $^1\text{H}$  NMR Spectral Data (DMSO-d<sub>6</sub>)

Compound	Chemical Shift ( $\delta$ ) ppm / Assignment	Multiplicity	Coupling Constant (J) Hz
2-Aminothiazole	6.93 (H5)	d	3.7
6.53 (H4)	d	3.7	
6.86 (NH <sub>2</sub> )	s	-	
2-Amino-4-methylthiazole	6.07 (H5)	s	-
2.06 (CH <sub>3</sub> )	s	-	
6.80 (NH <sub>2</sub> )	s	-	
2-Amino-5-methylthiazole	6.64 (H4)	s	-
2.20 (CH <sub>3</sub> )	s	-	
6.70 (NH <sub>2</sub> )	s	-	

Table 2: <sup>13</sup>C NMR Spectral Data (DMSO-d<sub>6</sub>)

Compound	Chemical Shift ( $\delta$ ) ppm / Assignment
2-Aminothiazole	168.8 (C2)
150.3 (C4)	
102.0 (C5)	
2-Amino-4-methylthiazole <sup>[1]</sup>	168.5 (C2)
148.0 (C4)	
100.8 (C5)	
17.6 (CH <sub>3</sub> )	
2-Amino-5-methylthiazole	~167 (C2)
~140 (C4)	
~110 (C5)	
~12 (CH <sub>3</sub> )	

Note: Data for 2-amino-5-methylthiazole is estimated based on typical substituent effects on the thiazole ring.

Table 3: Infrared (IR) Spectral Data (KBr Pellet)

Compound	Wavenumber (cm <sup>-1</sup> ) / Assignment
2-Aminothiazole	3410, 3295 (N-H stretch, NH <sub>2</sub> )
3105 (C-H stretch, aromatic)	
1635 (C=N stretch)	
1520 (N-H bend)	
2-Amino-4-methylthiazole	3420, 3300 (N-H stretch, NH <sub>2</sub> )
3110 (C-H stretch, aromatic)	
1640 (C=N stretch)	
1530 (N-H bend)	
2-Amino-5-methylthiazole	~3400, ~3300 (N-H stretch, NH <sub>2</sub> )
~3100 (C-H stretch, aromatic)	
~1630 (C=N stretch)	
~1525 (N-H bend)	

Note: Data for 2-amino-5-methylthiazole is predicted based on characteristic group frequencies.

Table 4: Mass Spectrometry Data

Compound	Molecular Ion (m/z)	Key Fragmentation Peaks (m/z)
2-Aminothiazole	100	73, 58, 45
2-Amino-4-methylthiazole	114	87, 72, 59
2-Amino-5-methylthiazole <sup>[1]</sup>	114	87, 72, 59

## Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the aminothiazole isomer in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference ( $\delta$  = 0.00 ppm).
- Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
- <sup>1</sup>H NMR Parameters:
  - Number of scans: 16-32
  - Relaxation delay: 1.0 s
  - Pulse width: 30°
  - Spectral width: -2 to 12 ppm
- <sup>13</sup>C NMR Parameters:
  - Number of scans: 1024-4096 (or as needed for adequate signal-to-noise)
  - Relaxation delay: 2.0 s
  - Pulse program: Proton-decoupled
  - Spectral width: 0 to 200 ppm
- Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to TMS.

## Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) or KBr Pellet Method

- Sample Preparation (KBr Pellet):
  - Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
  - Press the mixture in a pellet die under high pressure to form a transparent or translucent pellet.
- Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Scan range: 4000-400  $\text{cm}^{-1}$
  - Resolution: 4  $\text{cm}^{-1}$
  - Number of scans: 16-32
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.

## Mass Spectrometry (MS)

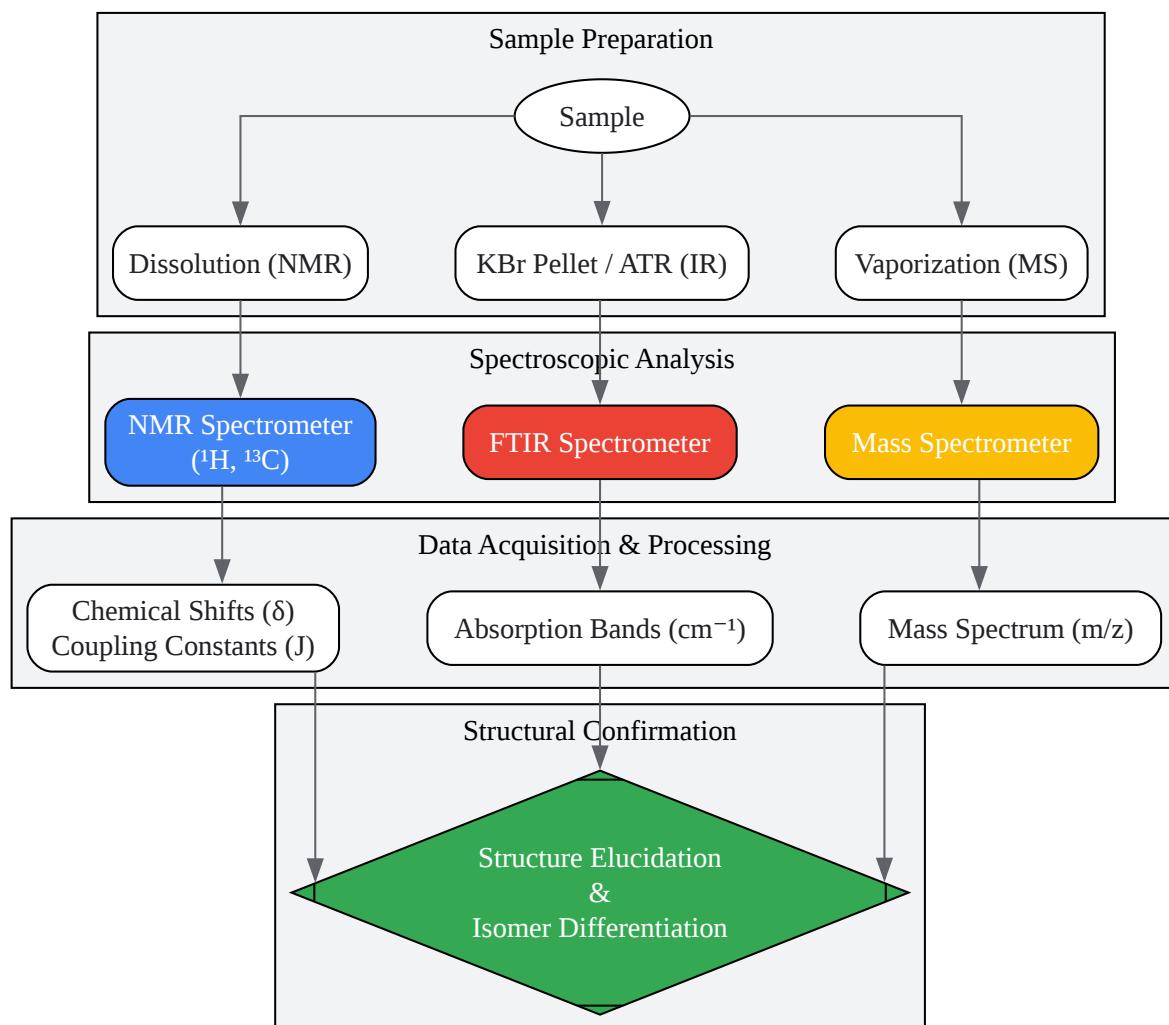
### Electron Ionization (EI) Mass Spectrometry

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
- Ionization: Ionize the sample using a standard electron energy of 70 eV.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio ( $m/z$ ) using a quadrupole or time-of-flight mass analyzer.

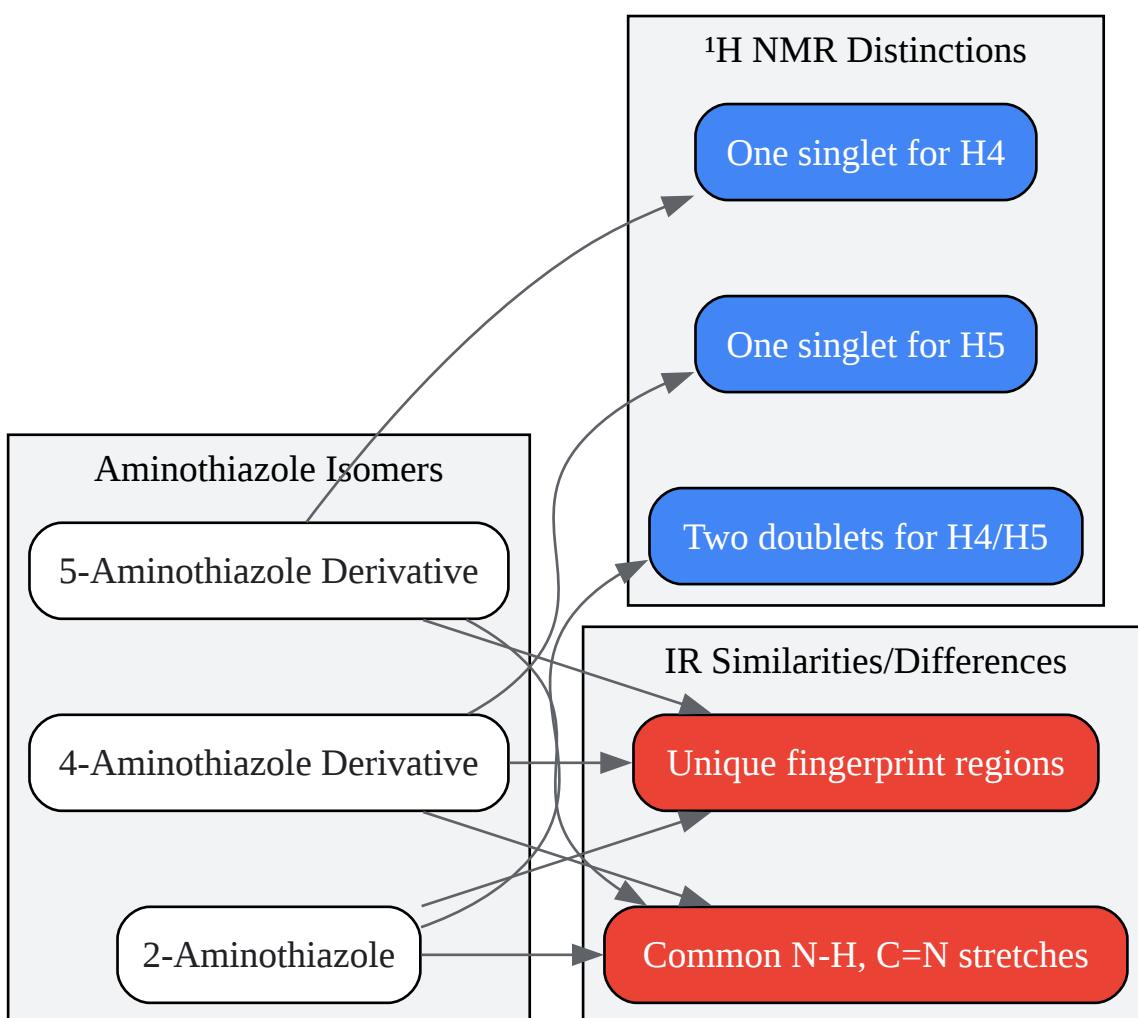
- Data Acquisition: Record the mass spectrum, showing the relative abundance of each ion.
- Data Analysis: Identify the molecular ion peak ( $M^+$ ) and analyze the fragmentation pattern to deduce the structure of the molecule.

## Visualization of Analytical Workflow and Structural Logic

The following diagrams illustrate the logical workflow for spectroscopic analysis and the relationship between the isomeric structures and their expected spectral differences.

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Caption: Experimental workflow for spectroscopic analysis.



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## References

- 1. rsc.org [rsc.org]
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